6β-Hydroxy 21-Acetyloxy Budesonide-d8 is a stable isotope-labeled derivative of Budesonide, a potent glucocorticoid used primarily in the treatment of asthma and chronic obstructive pulmonary disease. The compound is characterized by the incorporation of deuterium, which enhances its utility in pharmacokinetic studies and metabolic research. This compound falls under the category of neurological drugs, with implications in various conditions such as depression, schizophrenia, and anxiety disorders.
The compound is categorized as a stable isotope-labeled reference standard, specifically designed for analytical purposes in research settings. It belongs to a broader class of glucocorticoids, which are steroid hormones that play a crucial role in regulating inflammation and immune responses. The molecular formula for 6β-Hydroxy 21-Acetyloxy Budesonide-d8 is with a molecular weight of 496.62 g/mol .
The synthesis of 6β-Hydroxy 21-Acetyloxy Budesonide-d8 involves several sophisticated chemical processes. Typically, it can be synthesized through the modification of Budesonide using deuterated reagents to incorporate deuterium atoms into the molecular structure.
Technical Details:
The industrial production methods may utilize continuous flow chemistry techniques to optimize reaction conditions and improve yields while controlling the molar ratios of different isomers.
6β-Hydroxy 21-Acetyloxy Budesonide-d8 can undergo various chemical reactions typical for glucocorticoid derivatives. These include:
Technical Details:
The mechanism of action for 6β-Hydroxy 21-Acetyloxy Budesonide-d8 is primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression related to inflammatory responses.
This mechanism underlies its therapeutic effects in various inflammatory conditions .
6β-Hydroxy 21-Acetyloxy Budesonide-d8 has significant applications in scientific research:
6β-Hydroxy 21-Acetyloxy Budesonide-d8 (CAS: 93789-69-6) is a deuterium-labeled analog of the endogenous budesonide metabolite 6β-Hydroxy Budesonide. Its molecular formula is C₂₇H₂₈D₈O₈, with a precise molecular weight of 496.62 g/mol [1] [2] [4]. The compound features eight deuterium atoms incorporated into the butylidene side chain (16α,17α-hydroxyl group protection), specifically at the C-21 acetyloxy position—a strategic modification that preserves the core pharmacological structure while enabling isotopic tracing. The stereochemistry is defined as (6β,11β,16α), critical for maintaining binding affinity to glucocorticoid receptors [3] [7].
Structural features include:
Table 1: Key Chemical Identifiers of 6β-Hydroxy 21-Acetyloxy Budesonide-d8
Property | Value |
---|---|
IUPAC Name | (6β,11β,16α)-16,17-[(Butylidene-d₈)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione |
CAS Number | 93789-69-6 |
Molecular Formula | C₂₇H₂₈D₈O₈ |
Exact Mass | 496.62 g/mol |
Appearance | Off-white solid |
Storage Conditions | -20°C (long-term) |
This compound serves as an internal standard in quantitative bioanalysis due to its near-identical chemical behavior to non-deuterated 6β-Hydroxy Budesonide. Its primary applications include:
Studies validate its utility in therapeutic drug monitoring for asthma and Crohn’s disease, where metabolite concentrations correlate with clinical efficacy. For example, it quantifies hepatic cytochrome P450 3A4 (CYP3A4)-derived 6β-hydroxy metabolites—a key clearance pathway [7] [10].
The unlabeled counterpart, 6β-Hydroxy Budesonide (CAS: 88411-77-2), was first isolated in 1979 from human liver microsome incubations with budesonide. Ryrfeldt et al. identified it as a primary oxidative metabolite via CYP3A4-mediated hydroxylation [2] [8]. By the late 1980s, Edsbaecker’s pharmacokinetic studies confirmed its systemic exposure in patients, prompting demand for labeled standards to study inter-individual metabolic variability [3] [10].
6β-Hydroxy 21-Acetyloxy Budesonide-d8 emerged in the early 2000s alongside advances in deuterium synthetic chemistry. Its design addressed two challenges:
Table 2: Evolution of Key Budesonide Metabolite Standards
Compound | CAS Number | Key Use | Research Milestone |
---|---|---|---|
Budesonide | 51333-22-3 | Parent drug | Patented 1973 [7] |
6β-Hydroxy Budesonide | 88411-77-2 | Native metabolite | Identified 1979 [8] |
6β-Hydroxy 21-Acetyloxy Budesonide-d8 | 93789-69-6 | Quantitative internal standard | Commercialized ~2005 [2] |
Current research exploits this compound to investigate drug-drug interactions (e.g., CYP3A4 inhibitors altering budesonide clearance) and inter-species metabolic differences [4] [10].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7